

comparative binding affinity of Fluindapyr enantiomers to SDH

Author: Smolecule Technical Support Team. **Date:** February 2026

Compound Focus: Fluindapyr

CAS No.: 1383809-87-7

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Known Information on Fluindapyr Enantiomers

A 2022 study successfully separated the enantiomers of **Fluindapyr** and demonstrated that they **degrade at different rates** in plants, which implies differing biological activities and potential differences in binding to the SDH enzyme [1]. The key observations are summarized below.

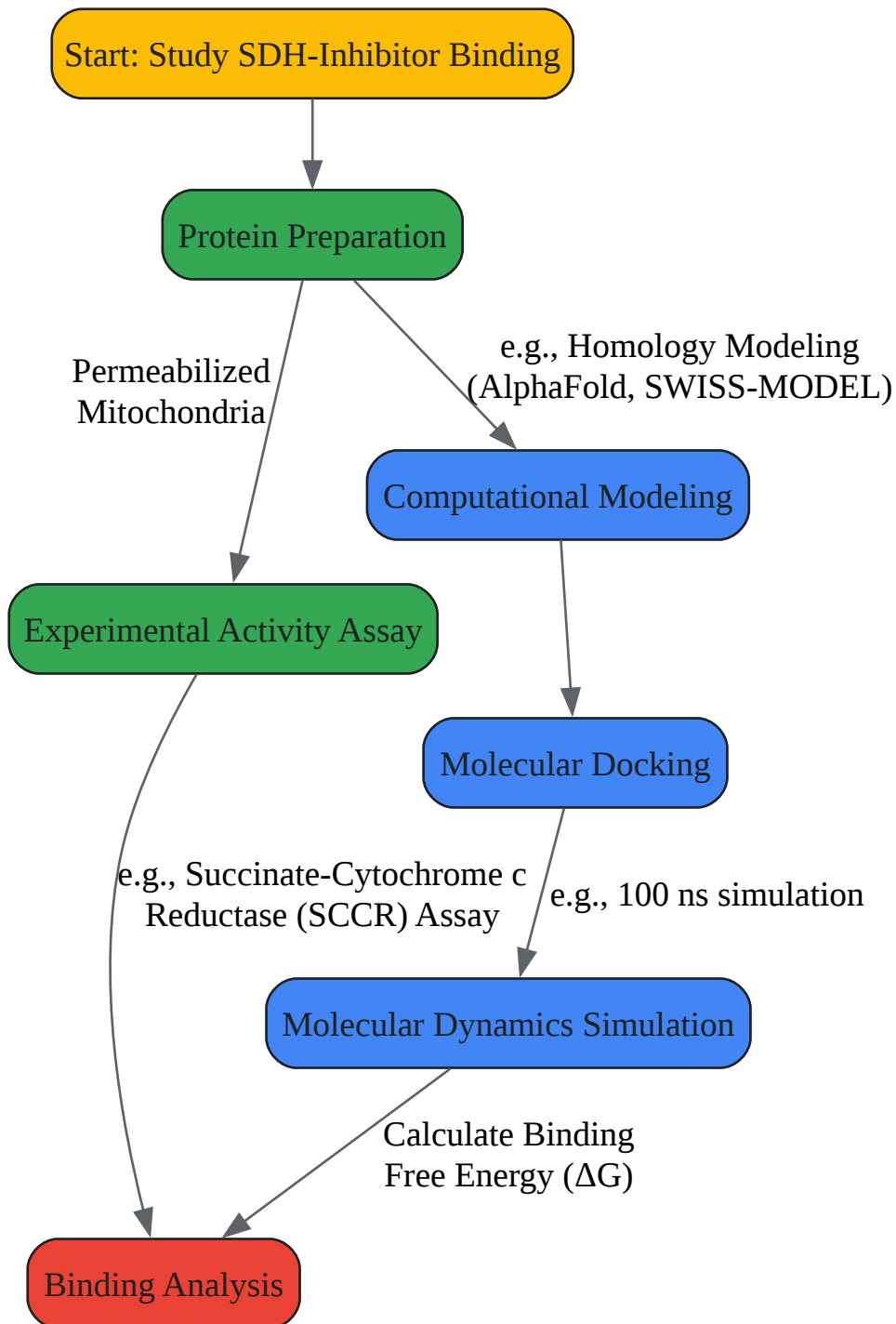
Enantiomer	Observed Enantioselective Degradation
R-(-)-Fluindapyr	Preferentially degraded in tomato leaves.
S-(+)-Fluindapyr	Preferentially degraded in cucumber leaves.
Both Enantiomers	No selective degradation in the fruits of cucumber or tomato.

The study concludes that this enantioselectivity is "likely to be caused by different biodegradation enzyme systems" [1]. However, it does not provide the quantitative binding affinity data (such as IC50 or Ki values) you are looking for.

Context: SDH as a Target & Study Methods

To aid your research, here is some context on SDH and how binding can be studied.

- **SDH Function and Inhibition:** Succinate Dehydrogenase (SDH), also known as Mitochondrial Complex II, is a key enzyme in both the Krebs cycle and the mitochondrial electron transport chain [2] [3] [4]. SDH inhibitors (SDHIs) like **Fluindapyr** work by binding to the enzyme's ubiquinone-binding site (Q-site), disrupting energy production and leading to cell death [2] [4].
- **Experimental Protocols for Binding Studies:** Research into SDH inhibitor binding often uses a combination of methods. The flowchart below outlines a typical workflow that integrates several techniques mentioned in the search results [3] [5].



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The **succinate-cytochrome c reductase (SCCR)** assay is a common experimental method to measure SDH activity and its inhibition. This test uses permeabilized cells or isolated mitochondria and measures the rate of cytochrome c reduction spectrophotometrically in the presence of succinate [3]. Specificity is confirmed using SDH inhibitors like malonate [3].

For **in silico studies**, researchers typically build a 3D model of the SDH protein, perform molecular docking to predict how an inhibitor fits into the binding pocket, and then run molecular dynamics (MD) simulations to understand the stability of the complex and calculate binding free energy [5]. A 2025 study on a similar SDHI fungicide, Fluxapyroxad, used precisely this approach, running 100 ns MD simulations to identify key amino acids involved in binding across different species [5].

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